1,1'-Oxybisglycerol
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Overview
Description
1,1’-Oxybisglycerol, also known as 1,1’-Oxybis(1,2,3-propanetriol), is a chemical compound with the molecular formula C6H14O7 and a molecular weight of 198.17 g/mol . This compound is characterized by its unique structure, which consists of two glycerol molecules linked by an oxygen atom. It is commonly used in various industrial and scientific applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1,1’-Oxybisglycerol can be achieved through several methods. One common synthetic route involves the reaction of glycerol with an oxidizing agent under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the oxygen bridge between the two glycerol molecules . Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,1’-Oxybisglycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert 1,1’-Oxybisglycerol into simpler alcohols. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The hydroxyl groups in 1,1’-Oxybisglycerol can be substituted with other functional groups through reactions with appropriate reagents.
Scientific Research Applications
1,1’-Oxybisglycerol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its ability to form stable intermediates.
Medicine: This compound is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1,1’-Oxybisglycerol involves its interaction with various molecular targets and pathways. In biological systems, it acts as a cryoprotectant by stabilizing cell membranes and preventing ice crystal formation during freezing. This stabilization is achieved through hydrogen bonding with water molecules, which reduces the likelihood of ice nucleation . Additionally, its hydroxyl groups can form hydrogen bonds with other biomolecules, enhancing its protective effects.
Comparison with Similar Compounds
1,1’-Oxybisglycerol can be compared with other similar compounds such as:
Glycerol: While glycerol is a simpler molecule with three hydroxyl groups, 1,1’-Oxybisglycerol has an additional oxygen bridge, making it more versatile in certain applications.
Propylene Glycol: Propylene glycol is another similar compound used as a humectant and solvent. 1,1’-Oxybisglycerol offers better cryoprotective properties due to its unique structure.
Properties
CAS No. |
94158-53-9 |
---|---|
Molecular Formula |
C6H14O7 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
3-(2,3-dihydroxypropoxyperoxy)propane-1,2-diol |
InChI |
InChI=1S/C6H14O7/c7-1-5(9)3-11-13-12-4-6(10)2-8/h5-10H,1-4H2 |
InChI Key |
UYFWIPFJCSHGKX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COOOCC(CO)O)O)O |
Origin of Product |
United States |
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